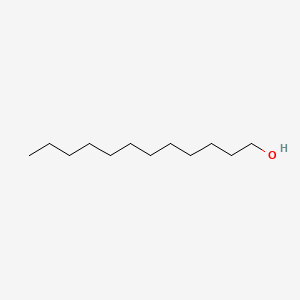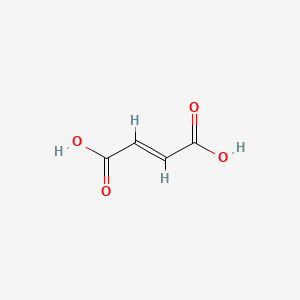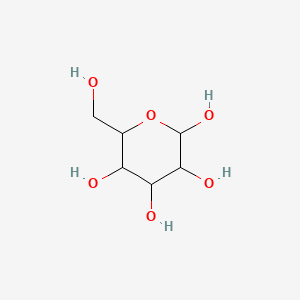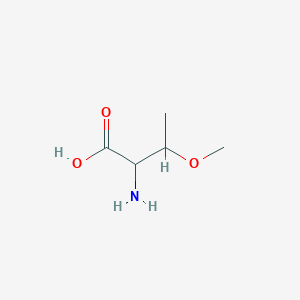
N'-methylcarbamimidothioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound “N'-methylcarbamimidothioic acid” is known as aminocaproic acid. It is a synthetic derivative of the amino acid lysine and is primarily used as an antifibrinolytic agent. This compound is effective in preventing excessive bleeding by inhibiting the breakdown of fibrin clots.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Aminocaproic acid can be synthesized through the hydrogenation of adiponitrile, which involves the reduction of the nitrile groups to amine groups. The reaction is typically carried out in the presence of a catalyst such as Raney nickel under high pressure and temperature conditions.
Industrial Production Methods: In industrial settings, aminocaproic acid is produced through the same hydrogenation process but on a larger scale. The process involves the continuous flow of reactants through a reactor containing the catalyst, ensuring efficient conversion and high yield.
Types of Reactions:
Oxidation: Aminocaproic acid can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound itself is a product of reduction, specifically the reduction of adiponitrile.
Substitution: Aminocaproic acid can participate in substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a catalyst like Raney nickel.
Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for acylation reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of aminocaproic acid.
Reduction: Aminocaproic acid itself.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Aminocaproic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in studies involving blood clotting mechanisms and fibrinolysis.
Medicine: Used clinically to treat conditions involving excessive bleeding, such as during surgery or in patients with bleeding disorders.
Industry: Utilized in the production of certain polymers and as an additive in various industrial processes.
Wirkmechanismus
Aminocaproic acid works by binding to the kringle domain of plasminogen, thereby blocking the binding of plasminogen to fibrin and its activation to plasmin. This inhibition prevents the breakdown of fibrin clots, effectively reducing bleeding. The compound’s antifibrinolytic effects are primarily due to its ability to inhibit plasminogen activators and, to a lesser extent, its antiplasmin activity .
Vergleich Mit ähnlichen Verbindungen
- Tranexamic acid
- Epsilon-aminocaproic acid
- Aminomethylcyclohexane carboxylic acid
Aminocaproic acid’s uniqueness lies in its specific binding to the kringle domain of plasminogen, making it a valuable tool in both clinical and research settings.
Eigenschaften
IUPAC Name |
N'-methylcarbamimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2S/c1-4-2(3)5/h1H3,(H3,3,4,5) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJQICVXLJTWQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN=C(N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














